molecular formula C12H8N2O4S4 B14262471 Tetrasulfide, bis(4-nitrophenyl) CAS No. 133532-86-2

Tetrasulfide, bis(4-nitrophenyl)

Cat. No.: B14262471
CAS No.: 133532-86-2
M. Wt: 372.5 g/mol
InChI Key: RJUNNCGDHAXMRR-UHFFFAOYSA-N
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Description

Tetrasulfide, bis(4-nitrophenyl) is an organosulfur compound characterized by the presence of four sulfur atoms and two 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasulfide, bis(4-nitrophenyl) typically involves the reaction of 4-nitrophenyl derivatives with sulfur sources under controlled conditions. One common method includes the reaction of 4-nitrophenyl chloride with sodium tetrasulfide in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired tetrasulfide compound.

Industrial Production Methods

Industrial production of tetrasulfide, bis(4-nitrophenyl) may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasulfide, bis(4-nitrophenyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace the nitro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrasulfide, bis(4-nitrophenyl) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential antioxidant properties due to its ability to trap free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an additive in lubricants and other petroleum-derived products to enhance oxidation stability.

Mechanism of Action

The mechanism of action of tetrasulfide, bis(4-nitrophenyl) involves its ability to undergo homolytic cleavage, forming perthiyl radicals. These radicals can interact with other reactive species, such as peroxyl radicals, to form stable products. This radical-trapping antioxidant activity is a key feature of the compound’s mechanism, contributing to its biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Trisulfides: Compounds with three sulfur atoms.

    Disulfides: Compounds with two sulfur atoms.

    Sulfides: Compounds with one sulfur atom.

Uniqueness

Tetrasulfide, bis(4-nitrophenyl) is unique due to its higher number of sulfur atoms, which enhances its radical-trapping ability compared to trisulfides, disulfides, and sulfides. This increased reactivity makes it a more effective antioxidant and a valuable compound in various applications.

Properties

CAS No.

133532-86-2

Molecular Formula

C12H8N2O4S4

Molecular Weight

372.5 g/mol

IUPAC Name

1-nitro-4-[(4-nitrophenyl)tetrasulfanyl]benzene

InChI

InChI=1S/C12H8N2O4S4/c15-13(16)9-1-5-11(6-2-9)19-21-22-20-12-7-3-10(4-8-12)14(17)18/h1-8H

InChI Key

RJUNNCGDHAXMRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SSSSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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